![molecular formula C7H7ClN4O B14615918 (6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine CAS No. 58315-14-3](/img/structure/B14615918.png)
(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine is a heterocyclic compound that features both an oxazole and pyridine ring in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine typically involves the formation of the oxazole ring followed by the introduction of the hydrazine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting with 6-chloro-3-methylpyridine, the oxazole ring can be formed through a cyclization reaction with suitable reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, high yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of (6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
相似化合物的比较
Similar Compounds
6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine: This compound shares a similar core structure but lacks the hydrazine group.
3-Methyl-[1,2]oxazolo[4,5-c]pyridine: Similar structure without the chloro group.
6-Chloro-[1,2]oxazolo[4,5-c]pyridine: Similar structure without the methyl group.
Uniqueness
The presence of both the chloro and hydrazine groups in (6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine makes it unique compared to its analogs.
属性
CAS 编号 |
58315-14-3 |
|---|---|
分子式 |
C7H7ClN4O |
分子量 |
198.61 g/mol |
IUPAC 名称 |
(6-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine |
InChI |
InChI=1S/C7H7ClN4O/c1-3-6-4(13-12-3)2-5(8)10-7(6)11-9/h2H,9H2,1H3,(H,10,11) |
InChI 键 |
FTKCWXRTKKDONX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC2=CC(=NC(=C12)NN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
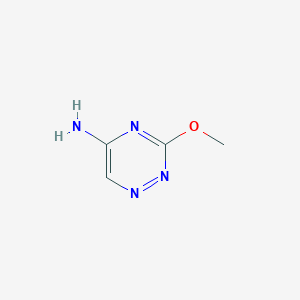
![(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615845.png)
![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)

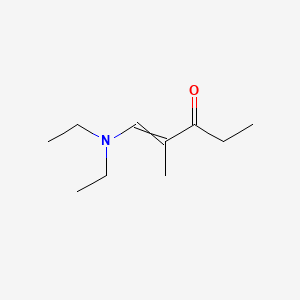
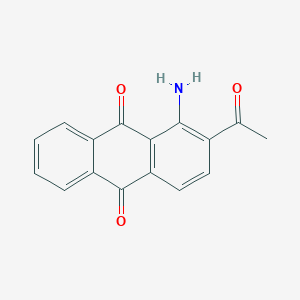
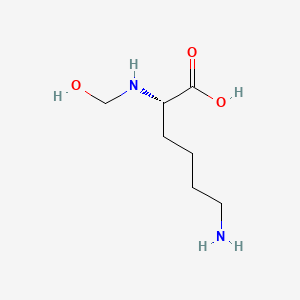
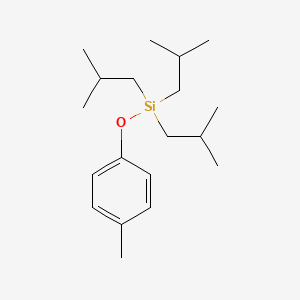
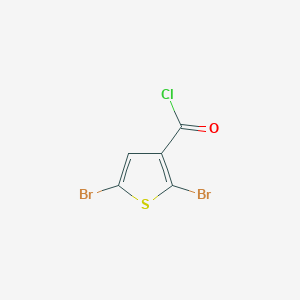

![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)
![N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14615903.png)

